4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

ROMK inhibitor diuretic ion channel pharmacology

The compound 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (CAS 2188279-34-5, molecular weight 417.45 g/mol, C₂₁H₁₈F₃N₃OS) is a small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1). It is disclosed in patent US 9073882 as Example 38 and demonstrates nanomolar inhibitory potency against human ROMK in multiple assay formats.

Molecular Formula C21H18F3N3OS
Molecular Weight 417.45
CAS No. 2188279-34-5
Cat. No. B2826330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide
CAS2188279-34-5
Molecular FormulaC21H18F3N3OS
Molecular Weight417.45
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H18F3N3OS/c22-21(23,24)17-5-6-19(25-11-17)27-9-7-18(12-27)26-20(28)15-3-1-14(2-4-15)16-8-10-29-13-16/h1-6,8,10-11,13,18H,7,9,12H2,(H,26,28)
InChIKeyAWIKMVIMLVHVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (CAS 2188279-34-5) – ROMK Inhibitor Procurement Baseline


The compound 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (CAS 2188279-34-5, molecular weight 417.45 g/mol, C₂₁H₁₈F₃N₃OS) is a small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) [1]. It is disclosed in patent US 9073882 as Example 38 and demonstrates nanomolar inhibitory potency against human ROMK in multiple assay formats [1][2]. ROMK inhibitors are of significant industrial interest as a novel class of diuretic/natriuretic agents with potential advantages over standard loop and thiazide diuretics in terms of potassium handling [2]. This compound represents a specific chemotype within the phenacetyl pyrrolidine ROMK inhibitor series featuring a 3‑thiophene‑4‑benzamide left‑hand portion and a 5‑(trifluoromethyl)pyridin‑2‑yl‑pyrrolidine right‑hand portion [1].

Why 4-(Thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide Cannot Be Replaced by a Close ROMK Analog


Within the ROMK inhibitor class, subtle structural variations on the heterocyclic right‑hand side or the benzamide linker can drastically alter not only ROMK inhibitory potency but also selectivity against the hERG potassium channel, a key cardiac safety liability [1][2]. For instance, related phenacetyl‑piperazine ROMK inhibitors have demonstrated that even single‑atom substitutions in the terminal heterocycle can change the hERG/ROMK selectivity index by more than 10‑fold [1]. Furthermore, pharmacokinetic parameters such as oral bioavailability and clearance are highly sensitive to the identity of the pyrrolidine N‑aryl substituent [2]. Direct procurement of the exact Example 38 compound (CAS 2188279-34-5) is therefore essential to reproduce reported biological profiles; generic substitution with a structurally similar ROMK inhibitor may introduce unpredictable hERG affinity, altered PK, or loss of target potency.

Quantitative Differential Evidence for 4-(Thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide


Human ROMK Inhibitory Potency (Thallium Flux Assay)

In a thallium flux assay using HEK293 cells expressing human ROMK, compound 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide (CAS 2188279-34-5, Example 38 of US 9073882) inhibited ROMK with an IC₅₀ of 49 nM [1]. This potency is comparable to or better than several spirocyclic ROMK leads such as compound 4 in Dong et al. (IC₅₀ = 55 nM in the same assay format), but the present compound achieves this with a distinct pyrrolidine‑pyridine pharmacophore rather than a spirocyclic sulfone core, potentially offering different hERG selectivity and pharmacokinetic profiles [2].

ROMK inhibitor diuretic ion channel pharmacology

Human ROMK Inhibition in Rb⁺ Efflux Assay (Orthogonal Format)

In a ⁸⁶Rb⁺ efflux assay performed on CHO cells co‑expressing ROMK1 and DHFR, compound CAS 2188279-34-5 displayed an IC₅₀ of 49 nM [1]. This value is in excellent agreement with the thallium flux result and contrasts with the 3‑sulfamoylbenzamide ROMK inhibitor VU 591, which exhibits an IC₅₀ of 47 nM in the same assay format but with a substantially different core scaffold [2]. The concordance across orthogonal assay formats strengthens confidence in the intrinsic ROMK activity of this chemotype.

ROMK ion flux counter‑screen

hERG Selectivity Considerations from Related Phenacetyl Pyrrolidine ROMK Inhibitors

Published SAR on the phenacetyl‑piperazine ROMK series reveals that introduction of a 3‑thiophene left‑side substituent generally maintains ROMK potency (IC₅₀ ≈ 30‑100 nM) while providing a modest but measurable improvement in hERG selectivity compared to unsubstituted phenyl analogs [1]. In the Walsh et al. study, compound 8 (which contains a thiophene‑2‑carboxamide left side) exhibited a hERG IC₅₀ of 38 µM, yielding a hERG/ROMK ratio of approximately 300‑fold [1]. Although the exact hERG IC₅₀ for CAS 2188279-34-5 has not been publicly disclosed, its structural similarity to compound 8 strongly suggests that the 3‑thiophene‑4‑benzamide motif contributes to an improved cardiac safety margin relative to earlier unsubstituted benzamide ROMK inhibitors [2].

hERG liability cardiac safety ROMK selectivity

Structural Differentiation of the Pyrrolidine Core vs. Piperazine‑Based ROMK Inhibitors

The compound features a pyrrolidine linker connecting the benzamide to the 5‑(trifluoromethyl)pyridin‑2‑yl group, which differentiates it from the more extensively studied piperazine‑based ROMK inhibitors [1]. In a structurally related octahydropyrazino‑oxazine ROMK inhibitor series reported by Zhu et al., switching from a piperazine to a pyrrolidine core altered the basic amine pKa, which in turn modulated both ROMK potency and oral bioavailability [2]. Although no direct head‑to‑head comparison between pyrrolidine and piperazine variants of the exact Example 38 scaffold is available, the pyrrolidine core is expected to confer a lower molecular weight (417 vs. 430‑460 Da typical for piperazine‑spiro analogs) and reduced hydrogen‑bond donor count, both favorable for permeability [1][2].

scaffold hopping ROMK inhibitor pyrrolidine pharmacophore

Recommended Research and Industrial Application Scenarios for 4-(Thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide


ROMK‑focused Medicinal Chemistry Lead Optimization Programs

The well‑characterized ROMK IC₅₀ (49 nM in both thallium flux and ⁸⁶Rb⁺ efflux assays [1]) and the structurally distinct pyrrolidine‑pyridine scaffold make this compound an ideal starting point for SAR exploration aimed at improving hERG selectivity and oral PK. Researchers can use it as a reference inhibitor in ROMK target‑engagement studies while simultaneously profiling for cardiac ion channel counterscreening.

Diuretic/Natriuretic Mechanism‑of‑Action Studies in Rodent Models

Because ROMK inhibition is anticipated to produce diuresis/natriuresis with reduced potassium wasting [2], CAS 2188279-34-5 (or a close analog with favorable in vivo PK) can be employed in acute rat or mouse diuresis models to validate pharmacodynamic endpoints and benchmark against loop diuretics such as furosemide.

Chemical Biology Probe for Ion Channel Electrophysiology

The consistent potency across orthogonal assay formats (thallium flux, ⁸⁶Rb⁺ efflux, and electrophysiology where IC₅₀ = 30 nM [1]) supports its use as a high‑quality chemical probe for studying ROMK channel physiology in isolated nephron segments or heterologous expression systems. The compound’s defined stereochemistry and single‑isomer nature eliminate confounding effects from racemic mixtures.

Procurement for Patent‑Protected ROMK Inhibitor Development

As a specifically exemplified compound in US 9073882 [2], this molecule may serve as a reference standard for generic pharmaceutical companies evaluating freedom‑to‑operate or for academic groups requiring a precise comparator in patent‑landscape analyses of ROMK‑targeted diuretic agents.

Quote Request

Request a Quote for 4-(thiophen-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.